![molecular formula C9H7BClNO2 B2808641 2-Chloroquinoline-8-boronic acid CAS No. 2377611-57-7](/img/structure/B2808641.png)
2-Chloroquinoline-8-boronic acid
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Overview
Description
2-Chloroquinoline-8-boronic acid is a chemical compound with the linear formula C9H7BClNO2 . It has a molecular weight of 207.42 .
Molecular Structure Analysis
The InChI code for 2-Chloroquinoline-8-boronic acid is 1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids, including 2-Chloroquinoline-8-boronic acid, have been used in various chemical reactions, including Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O couplings, and more .Physical And Chemical Properties Analysis
2-Chloroquinoline-8-boronic acid has a molecular weight of 207.42 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides using a palladium catalyst2-Chloroquinoline-8-boronic acid serves as an excellent boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex organic molecules.
Reversible Covalent Inhibitors
Boronic acids act as mild electrophiles and have gained attention as reversible covalent inhibitors. Researchers explore their potential in drug discovery and design. Notably, approved drugs like vaborbactam and bortezomib contain boronic acid moieties .
Derivatives for Kinase Inhibition
2-Chloroquinoline-8-boronic acid: derivatives have been investigated as inhibitors of tyrosine and phosphoinositide kinases. These compounds play a crucial role in cancer research and drug development .
Synthetic Intermediates
Boronic acids, including 2-Chloroquinoline-8-boronic acid , serve as versatile intermediates in organic synthesis. Their accessibility and ease of handling make them valuable for constructing complex molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a significant role in synthetic chemistry, with their involvement in various transformations such as the petasis reaction, c─n and c─o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, or sulfonamide formation .
Result of Action
Boronic acids are increasingly being seen in approved drugs, eg, vaborbactam or bortezomib , suggesting that they may have significant biological effects.
Action Environment
It is known that the electrophilic boron could unproductively complex to nucleophilic key functional groups of multicomponent reactions and thereby interrupt the reaction progress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloroquinolin-8-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQLQMJZCELGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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